N-Benzyl-4-(methylthio)benzimidamide
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Overview
Description
N-Benzyl-4-(methylthio)benzimidamide is an organic compound with the molecular formula C15H16N2S. It is known for its unique chemical structure, which includes a benzimidamide core substituted with a benzyl group and a methylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(methylthio)benzimidamide typically involves the reaction of 4-(methylthio)benzimidamide with benzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-(methylthio)benzimidamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation: N-Benzyl-4-(methylsulfinyl)benzimidamide, N-Benzyl-4-(methylsulfonyl)benzimidamide.
Reduction: N-Benzyl-4-(methylthio)benzylamine.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-4-(methylthio)benzimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-4-(methylthio)benzimidamide involves its interaction with specific molecular targets. The benzimidamide core can bind to enzymes or receptors, modulating their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzyl group can interact with hydrophobic pockets in proteins, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzimidamide: Lacks the methylthio group, resulting in different chemical and biological properties.
4-(Methylthio)benzimidamide: Lacks the benzyl group, affecting its interaction with molecular targets.
N-Benzyl-4-(methylsulfinyl)benzimidamide:
Uniqueness
N-Benzyl-4-(methylthio)benzimidamide is unique due to the presence of both the benzyl and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16N2S |
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Molecular Weight |
256.4 g/mol |
IUPAC Name |
N'-benzyl-4-methylsulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C15H16N2S/c1-18-14-9-7-13(8-10-14)15(16)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,16,17) |
InChI Key |
GFKUTZMWPCJEAR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N |
Origin of Product |
United States |
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